N-(Allyloxy)-2-nitrobenzenesulfonamide
Overview
Description
N-(Allyloxy)-2-nitrobenzenesulfonamide is an organic compound that features both nitro and sulfonamide functional groups
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to target specific cellular structures or proteins, influencing their function and leading to various biological effects .
Mode of Action
This interaction could potentially alter cellular processes, leading to the observed effects .
Biochemical Pathways
These affected pathways could have downstream effects on cellular function and overall organism health .
Result of Action
Based on similar compounds, it’s plausible that the compound could have antiproliferative activity, potentially leading to the inhibition of cell growth and division .
Action Environment
The action, efficacy, and stability of N-(Allyloxy)-2-nitrobenzenesulfonamide could be influenced by various environmental factors. These could include pH, temperature, presence of other compounds, and specific characteristics of the biological system in which the compound is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Allyloxy)-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with allyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
- Dissolve 2-nitrobenzenesulfonyl chloride in anhydrous dichloromethane.
- Add allyl alcohol dropwise to the solution while maintaining the temperature at 0°C.
- Add triethylamine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(Allyloxy)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The allyloxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2-Aminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Hydrolysis: 2-Nitrobenzenesulfonic acid and allylamine.
Scientific Research Applications
N-(Allyloxy)-2-nitrobenzenesulfonamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s sulfonamide group is a common pharmacophore in drug design, making it a potential candidate for the development of new therapeutic agents.
Biological Studies: It can be used to study the effects of nitro and sulfonamide groups on biological systems.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-(Allyloxy)-2-nitrobenzenesulfonamide can be compared with other nitrobenzenesulfonamides and allyloxybenzenesulfonamides. Similar compounds include:
N-(Allyloxy)-4-nitrobenzenesulfonamide: Similar structure but with the nitro group in the para position.
N-(Methoxy)-2-nitrobenzenesulfonamide: Similar structure but with a methoxy group instead of an allyloxy group.
N-(Allyloxy)-2-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
Properties
IUPAC Name |
2-nitro-N-prop-2-enoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5S/c1-2-7-16-10-17(14,15)9-6-4-3-5-8(9)11(12)13/h2-6,10H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFNIMWVJDLNSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCONS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573344 | |
Record name | 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359442-67-4 | |
Record name | 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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